physicochemical properties of 3'-Chlorobiphenyl-4-boronic acid
physicochemical properties of 3'-Chlorobiphenyl-4-boronic acid
Part 1: Executive Summary
3'-Chlorobiphenyl-4-boronic acid (CAS 1025496-32-5) is a specialized organoboron building block used primarily in the synthesis of complex biaryl scaffolds. Unlike simple phenylboronic acids, this compound possesses a pre-formed biphenyl core, allowing medicinal chemists to introduce a bulky, lipophilic 3'-chlorobiphenyl motif in a single cross-coupling step.
This "fragment-based" utility is critical in drug discovery for expanding the hydrophobic reach of a molecule into deep protein pockets (e.g., kinase inhibitors, GPCR antagonists) without requiring sequential, multi-step ring formations. This guide details its physicochemical profile, stability challenges (specifically protodeboronation), and optimized protocols for its deployment in Suzuki-Miyaura cross-coupling.
Part 2: Chemical Identity & Structural Analysis
| Parameter | Technical Detail |
| Chemical Name | (3'-Chloro[1,1'-biphenyl]-4-yl)boronic acid |
| CAS Number | 1025496-32-5 |
| Molecular Formula | C₁₂H₁₀BClO₂ |
| Molecular Weight | 232.47 g/mol |
| SMILES | OB(O)C1=CC=C(C2=CC=CC(Cl)=C2)C=C1 |
| InChI Key | MHTJADAVSSOHSH-UHFFFAOYSA-N |
| Structural Motif | Biaryl core with meta-chloro substitution on the distal ring and para-boronic acid on the proximal ring.[1][2][3][4][5] |
Structural Insight: The molecule exhibits a non-planar geometry. Due to steric repulsion between the ortho hydrogens of the two phenyl rings, the biphenyl system adopts a twisted conformation (torsion angle ~30-45° in solution). This non-planarity is advantageous in drug design for disrupting pi-stacking aggregation and improving solubility compared to flat polyaromatic hydrocarbons.
Part 3: Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite).
| Property | Value / Range | Implication for Workflow |
| Physical State | Solid (White to Off-White Powder) | Hygroscopic; store in desiccator. |
| Melting Point | >200°C (Decomp.)* | High thermal stability, but boronic acids often dehydrate to boroxines before melting. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires organic co-solvents (DMF, Dioxane) for reactions. |
| Solubility (Organic) | High in DMSO, DMF, MeOH, THF | Compatible with standard cross-coupling solvents. |
| pKa (Boronic Acid) | ~8.5 - 9.0 (Predicted) | Requires basic conditions (pH > 9) to form the reactive boronate species for transmetallation. |
| LogP (Lipophilicity) | ~3.6 - 3.9 (Predicted) | Highly lipophilic "Grease" fragment. Increases permeability of final drug candidates. |
*Note: Boronic acids do not exhibit sharp melting points due to the equilibrium with their trimeric anhydride form (boroxine). Values often reflect the decomposition or dehydration point.
Part 4: Synthetic Utility & Reactivity
The Suzuki-Miyaura Coupling
The primary application of 3'-Chlorobiphenyl-4-boronic acid is as a nucleophile in Palladium-catalyzed cross-coupling.
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Mechanism: The boronic acid must first be activated by a base (e.g., K₂CO₃, CsF) to form the tetra-coordinate boronate species [Ar-B(OH)₃]⁻. This species is more nucleophilic and undergoes transmetallation with the Pd(II)-aryl halide complex.
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Selectivity: The 3'-chloro group is relatively inert under standard Suzuki conditions (Pd(PPh₃)₄, 80°C), allowing for chemoselective coupling at the boronic acid site without polymerizing the molecule. However, using highly active catalysts (e.g., Pd-RuPhos) could potentially activate the aryl chloride, leading to oligomerization.
Stability Risks: Protodeboronation
Like many electron-rich or neutral boronic acids, this compound is susceptible to protodeboronation (loss of the B(OH)₂ group) under high heat and strong base, yielding 3-chlorobiphenyl.
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Mitigation: Use anhydrous bases (K₃PO₄) or mild bases (K₂CO₃) rather than strong hydroxides (NaOH). Avoid prolonged heating >100°C.
Part 5: Visualization of Reaction Logic
Diagram 1: Retrosynthetic Logic & Boroxine Equilibrium
This diagram illustrates the structural equilibrium of the reagent and its logical assembly from simpler precursors.
Diagram 2: Optimized Suzuki Coupling Cycle
Focusing on the critical activation step for this specific lipophilic boronic acid.
Part 6: Experimental Protocol
Protocol: Cross-Coupling of 3'-Chlorobiphenyl-4-boronic acid with 4-Bromoanisole
This protocol is designed to minimize homocoupling and protodeboronation.
Reagents:
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3'-Chlorobiphenyl-4-boronic acid: 1.2 equiv (279 mg per mmol of halide)
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Aryl Halide (e.g., 4-Bromoanisole): 1.0 equiv
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Robust against air/moisture
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Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
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Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
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Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.03 mmol).
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Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
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Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.
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Activation: Add the K₂CO₃ solution (1 mL, 2.0 mmol) dropwise. Note: The biphenyl boronic acid may not fully dissolve until heated.
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Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm). Monitor by HPLC/TLC after 2 hours.
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Checkpoint: If starting material remains, add 1 mol% additional catalyst. Do not exceed 100°C to protect the C-Cl bond on the biphenyl ring.
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Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.
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Purification: Concentrate and purify via silica flash chromatography (Hexanes/EtOAc gradient).
Part 7: Handling & Safety
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Storage: Store at 2-8°C. The compound is stable for >1 year if kept dry. If the bottle is left open, it may convert to the boroxine anhydride (trimer), which appears as a hard crust. This can be reversed by adding water during the reaction, but it alters stoichiometry.
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Safety (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhaling dust.
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Part 8: References
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Sigma-Aldrich. 3'-Chlorobiphenyl-4-boronic Acid Product Sheet. Available at: (Accessed Oct 2025).
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
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PubChem. Compound Summary: (3'-Chloro[1,1'-biphenyl]-4-yl)boronic acid (CID 1025496-32-5). Available at:
Sources
- 1. 1025496-32-5 | (3'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. (3'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. 1025496-32-5|(3'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 3'-Chlorobiphenyl-4-boronic Acid | 1025496-32-5 [sigmaaldrich.com]
